molecular formula C14H11N3O2 B215320 1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one

1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No. B215320
M. Wt: 253.26 g/mol
InChI Key: CRFYDBPGXHJDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique properties and potential applications. This compound belongs to the pyridopyrimidine family and has been found to exhibit promising biological activities, including anti-cancer and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one is not fully understood. However, it has been proposed that the compound exerts its anti-cancer activity by inhibiting the activity of protein kinases, which are enzymes that play a critical role in regulating various cellular processes, including cell proliferation and survival. In addition, 1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one has been found to exhibit several biochemical and physiological effects. The compound has been shown to inhibit the activity of various protein kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which play a critical role in cancer cell proliferation and survival. In addition, 1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one has been found to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one in lab experiments is its potent anti-cancer activity. The compound has been found to exhibit activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. In addition, 1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one is relatively easy to synthesize and purify, making it readily available for lab experiments.
One of the limitations of using 1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxicity against normal cells at high concentrations, which may limit its use in clinical applications. In addition, the mechanism of action of 1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one. One potential direction is to further investigate the mechanism of action of the compound, which may provide insights into its potential applications in the treatment of cancer and inflammatory diseases. Another direction is to explore the structure-activity relationship of 1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one, which may lead to the development of more potent and selective analogs. Finally, the compound's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases, should be explored.

Synthesis Methods

The synthesis method of 1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves the condensation of 3-amino-2-methoxypyridine and 2,4-dichloro-5-methoxy-6-(trifluoromethyl)pyrimidine in the presence of a base. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography to obtain the desired compound with high purity.

Scientific Research Applications

1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. The compound has also shown promising results in inhibiting the growth of tumor cells in animal models. In addition, 1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H11N3O2/c1-19-11-5-2-4-10(8-11)17-9-16-14(18)12-6-3-7-15-13(12)17/h2-9H,1H3

InChI Key

CRFYDBPGXHJDEL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2C=NC(=O)C3=C2N=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)N2C=NC(=O)C3=C2N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.